- Direct reversible decarboxylation from stable organic acids in dimethylformamide solution, Science (Washington, 2020, 369(6503), 557-561
Cas no 64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%))
64577-25-9 structure
Product Name:HYDROCINNAMIC ACID(1-13C, 99%)
Numero CAS:64577-25-9
MF:C9H10O2
MW:151.167157649994
CID:5466703
Update Time:2023-08-22
HYDROCINNAMIC ACID(1-13C, 99%) Proprietà chimiche e fisiche
Nomi e identificatori
-
- HYDROCINNAMIC ACID(1-13C, 99%)
- 3-Phenylpropanoic-1-13C acid
-
- Inchi: 1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i9+1
- Chiave InChI: XMIIGOLPHOKFCH-QBZHADDCSA-N
- Sorrisi: C1=CC(CC[13C](=O)O)=CC=C1
HYDROCINNAMIC ACID(1-13C, 99%) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1S:Et2O, rt → 0°C; 1 h, 0°C → rt
Riferimento
- Fragment Couplings via CO2 Extrusion-Recombination: Expansion of a Classic Bond-Forming Strategy via Metallaphotoredox, Journal of the American Chemical Society, 2015, 137(37), 11938-11941
Metodo di produzione 3
Condizioni di reazione
1.1S:DMSO
1.2R:NaOH, S:H2O
1.3R:HCl
1.2R:NaOH, S:H2O
1.3R:HCl
Riferimento
- Synthesis and acidity constants of 13CO2H-labeled mono and dipyrrole carboxylic acids. pKa from 13C-NMR, Tetrahedron, 1995, 51(6), 1607-22
Metodo di produzione 4
Condizioni di reazione
1.1R:KOH, S:H2O
Riferimento
- Organic photochemistry. 91. Photoinduced methyl migrations of methylindenes in the gas phase, Journal of the American Chemical Society, 1991, 113(9), 3519-25
Metodo di produzione 5
Condizioni di reazione
1.1R:NaOBu-t, R:t-BuOH, R:S:NMP, 24 h, 25°C, 1 atm
Riferimento
- Visible-light-driven anti-Markovnikov hydrocarboxylation of acrylates and styrenes with CO2, CCS Chemistry, 2021, 3(6), 1746-1756
Metodo di produzione 6
Condizioni di reazione
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Riferimento
- Direct reversible decarboxylation from stable organic acids in solution, ChemRxiv, 2020, From ChemRxiv, 1-11
Metodo di produzione 7
Condizioni di reazione
1.1C:(o-MeC6H4)3P, C:Pd2(dba)3, S:PhMe
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
Riferimento
- Palladium-Catalyzed Carbon Isotope Exchange on Aliphatic and Benzoic Acid Chlorides, Journal of the American Chemical Society, 2018, 140(46), 15596-15600
Metodo di produzione 8
Condizioni di reazione
1.1R:Mg, S:Et2O
1.2
1.3R:HCl, S:H2O
1.2
1.3R:HCl, S:H2O
Riferimento
- Synthesis of 1-13C-1-indanone and 2-13C-1,2,3,4-tetrahydroquinoline, Journal of Labelled Compounds and Radiopharmaceuticals, 1985, 22(8), 837-42
HYDROCINNAMIC ACID(1-13C, 99%) Raw materials
- 2-Phenethylmagnesium bromide -
- [13C]-9-Methylfluorene-9-carbonyl chloride
- 3-phenylpropanoyl chloride
- Potassium Cyanide-13C
- Propanedioic acid, 2-(phenylmethyl)-, potassium salt (1:2)
- Carbon-13C dioxide
- Benzenepropanenitrile-cyano-13C (9CI)
HYDROCINNAMIC ACID(1-13C, 99%) Preparation Products
HYDROCINNAMIC ACID(1-13C, 99%) Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%)) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso